molecular formula C16H11F3N2O2 B2440618 1-Methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one CAS No. 338774-65-5

1-Methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one

Cat. No.: B2440618
CAS No.: 338774-65-5
M. Wt: 320.271
InChI Key: OQZXWIAWZYIMJE-UHFFFAOYSA-N
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Description

1-Methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one is a compound that has garnered attention due to its unique chemical structure and potential applications in various fields. The presence of the trifluoromethyl group in its structure imparts significant pharmacological and chemical properties, making it a subject of interest in medicinal chemistry and industrial applications.

Preparation Methods

The synthesis of 1-Methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one typically involves several steps. One common method includes the reaction of 3-(trifluoromethyl)phenol with 1-methyl-2(1H)-quinoxalinone under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

1-Methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The trifluoromethyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its activity, influencing its binding affinity and selectivity towards target proteins or enzymes. The compound may modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

1-Methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one can be compared with other similar compounds, such as:

    1-methyl-3-(trifluoromethyl)-1H-pyrazole: Another compound with a trifluoromethyl group, used in similar applications.

    N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: Known for its use in medicinal chemistry.

    5-hydroxy-1-methyl-3-(trifluoromethyl)pyrazole: Used in various chemical and biological studies.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2/c1-21-13-8-3-2-7-12(13)20-14(15(21)22)23-11-6-4-5-10(9-11)16(17,18)19/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZXWIAWZYIMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)OC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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